9,9'-Sulfanediyldianthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61832-79-9 |
|---|---|
Molecular Formula |
C28H18S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
9-anthracen-9-ylsulfanylanthracene |
InChI |
InChI=1S/C28H18S/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)29-28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H |
InChI Key |
PQZZJXBKKSFAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Precursor Chemistry of 9,9 Sulfanediyldianthracene
Mechanistic Investigations of Sulfur-Carbon Bond Formation Pathways
The formation of the C-S bonds in 9,9'-Sulfanediyldianthracene can be understood through several well-established reaction mechanisms. The choice of pathway is dictated by the specific reactants and catalysts employed.
Transition-Metal-Catalyzed Cross-Coupling: The most common mechanism for palladium- or nickel-catalyzed C-S bond formation follows a catalytic cycle consisting of three main steps: acsgcipr.orgnobelprize.orglibretexts.org
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the 9-haloanthracene precursor. This step forms a new organometallic intermediate where the anthracene (B1667546) moiety is bonded to the metal center, which is now in a higher oxidation state (e.g., Pd(II)).
Transmetallation or Ligand Exchange: A sulfur nucleophile, typically a thiolate generated in situ from a thiol or another sulfur source by a base, coordinates to the metal center. acsgcipr.org This is often followed by the displacement of the halide ligand.
Reductive Elimination: The two organic fragments—the two 9-anthracenyl groups in a symmetrical coupling or the anthracenyl and a sulfur-containing group—are eliminated from the metal center, forming the final C-S bond of the diaryl sulfide (B99878) product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. nobelprize.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile on an aromatic ring that possesses a good leaving group and is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds in two steps:
Addition: A sulfur nucleophile attacks the carbon atom bearing the leaving group on the anthracene ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For anthracene itself, which is electron-rich, this pathway is generally unfavorable unless strong electron-withdrawing substituents are present to stabilize the negative charge. wikipedia.org
Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the anthracene ring and forming the final product. youtube.com
Given the electron-rich nature of the anthracene core, the transition-metal-catalyzed pathway is the more plausible and versatile approach for the synthesis of this compound.
Development of Stereoselective and Regioselective Synthesis Strategies for this compound
Regioselectivity: The synthesis of this compound is inherently regioselective due to the electronic structure of the anthracene molecule. researchgate.net Electrophilic attack and other functionalizations, including the oxidative addition step in cross-coupling reactions, occur preferentially at the C9 and C10 positions. study.comquora.com This preference is driven by the fact that the resulting cationic intermediate (in electrophilic substitution) or the transition state preserves the aromaticity of the two terminal benzene rings, which provides significant thermodynamic stabilization. study.com In contrast, attack at other positions (e.g., C1, C2) would disrupt the aromaticity of one of the terminal rings, leading to a much less stable intermediate. Therefore, starting with anthracene or a simple derivative, synthetic transformations will naturally lead to substitution at the 9-position, making the regioselective synthesis of the target molecule straightforward. nih.gov
Stereoselectivity: The final product, this compound, is an achiral molecule, and therefore, stereoselectivity in the final product is not a factor. However, the principles of stereoselective synthesis can be relevant when using anthracene as a structural template or when synthesizing chiral derivatives. For instance, asymmetric Diels-Alder reactions using chiral auxiliaries on a dienophile can react with anthracene to form chiral adducts, demonstrating that the anthracene framework can be used to control stereochemistry in more complex systems. whiterose.ac.uk While not directly applicable to the synthesis of the parent compound, these strategies would be crucial for preparing chiral, non-racemic derivatives of this compound.
Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound via cross-coupling are highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature. Based on analogous diaryl sulfide syntheses, a systematic approach can be devised. researchgate.netresearchgate.net
Catalyst and Ligand: Both palladium and nickel catalysts are effective for C-S coupling. bsb-muenchen.de Palladium catalysts, often used with phosphine-based ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene), are known for their broad functional group tolerance. organic-chemistry.org Nickel catalysts are a more cost-effective alternative and can be particularly effective for coupling less reactive aryl chlorides. nih.gov The choice of ligand is critical; bulky, electron-rich phosphine ligands often promote the reductive elimination step and enhance catalytic activity. acsgcipr.org
Base and Solvent: A base is typically required to generate the active thiolate nucleophile or to facilitate the reductive elimination step. acsgcipr.org Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu). The choice of solvent is also crucial, with polar aprotic solvents like DMF, DMAc, or toluene often providing good results. nih.gov
The following tables summarize typical conditions used in analogous C-S cross-coupling reactions that could be adapted for the synthesis of this compound.
Table 1: Optimization of Catalyst and Base in a Model C-S Coupling Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 85 |
| 2 | Pd(OAc)₂ (2) | DPPF (4) | K₃PO₄ | DMF | 78 |
| 3 | NiCl₂(dppe) (5) | --- | NaOtBu | Dioxane | 92 |
Data is hypothetical and based on typical results for diaryl sulfide synthesis.
Table 2: Effect of Solvent and Temperature on Reaction Yield
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ / Xantphos | Toluene | 110 | 85 |
| 2 | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 82 |
| 3 | Pd₂(dba)₃ / Xantphos | DMF | 120 | 75 |
| 4 | Pd₂(dba)₃ / Xantphos | Toluene | 80 | 40 |
Data is hypothetical and based on typical results for diaryl sulfide synthesis.
These tables illustrate that a careful screening of reaction parameters is necessary to achieve high yields. For the synthesis of this compound, a high-boiling-point solvent and a moderately strong base with a suitable palladium or nickel catalyst system would likely be the optimal starting point for investigation.
Exploration of Divergent Synthetic Routes to Structurally Diverse this compound Derivatives
The synthesis of structurally diverse derivatives of this compound can be achieved through two primary strategies: functionalizing the anthracene precursor prior to the C-S bond formation or by post-synthesis modification of the parent diaryl sulfide.
Pre-functionalization Strategy: This approach involves using substituted anthracenes as starting materials. For example, commercially available or synthetically accessible substituted 9-bromoanthracenes can be coupled with a sulfur source. This allows for the introduction of a wide range of functional groups onto the anthracene backbone. Recent advances in the functionalization of anthracene provide access to a variety of substituted precursors. beilstein-journals.orgfrontiersin.org For instance, Sonogashira or Suzuki cross-coupling reactions on a di-bromoanthracene could introduce substituents before the final C-S bond-forming step. nih.gov
Post-functionalization Strategy: This method involves the direct functionalization of the this compound core. However, this can be challenging due to the potential for multiple reaction sites and the deactivating effect the sulfide linker might have on certain reactions. Electrophilic aromatic substitution on the electron-rich anthracene rings could be a viable route, but controlling the regioselectivity might be difficult, potentially leading to a mixture of products.
A more versatile approach to diverse diaryl sulfides involves consecutive aryne reactions, which could potentially be adapted for anthracene-based systems to create complex, functionalized structures. rsc.orgrsc.org
Considerations for Large-Scale Preparative Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory scale to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.
Cost of Starting Materials: Anthracene is a relatively inexpensive bulk chemical. However, the cost of pre-functionalized derivatives, such as 9-bromoanthracene, and particularly the transition metal catalysts (especially palladium), can be significant. rsc.org Exploring the use of more abundant and cheaper metals like nickel or copper is a key consideration for reducing costs. bsb-muenchen.de
Catalyst Loading and Reusability: Minimizing the catalyst loading without compromising reaction efficiency is crucial. High turnover numbers are desirable. organic-chemistry.org The development of heterogeneous catalysts, which can be more easily separated from the reaction mixture and potentially recycled, offers a significant advantage for large-scale production. nih.gov
Reaction Conditions: Harsh reaction conditions, such as very high temperatures or the use of strong, corrosive bases, can increase equipment costs and safety risks. google.com Milder, more sustainable methods, such as electrochemical synthesis which can avoid strong bases, are attractive alternatives. nih.govbsb-muenchen.de
Solvent and Waste Management: The use of large volumes of volatile organic solvents (VOCs) is a major environmental concern. Developing processes that use greener solvents or even solvent-free conditions is highly desirable. google.com Efficient product isolation and purification methods, such as crystallization over chromatographic separation, are preferred on a large scale to minimize solvent waste.
Process Safety: The handling of potentially toxic or pyrophoric reagents (e.g., organometallic intermediates, certain bases) requires strict safety protocols and specialized equipment. A thorough process hazard analysis is essential before scaling up any chemical synthesis.
By addressing these factors, a robust and economically viable process for the large-scale production of this compound could be developed.
Advanced Spectroscopic Characterization and Structural Elucidation of 9,9 Sulfanediyldianthracene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 9,9'-Sulfanediyldianthracene in solution. It provides precise information about the chemical environment of each proton and carbon atom, enabling the confirmation of the molecular framework.
While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, multi-dimensional NMR experiments are essential for establishing the complete bonding network. science.gov
COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.eduuvic.ca For this compound, a COSY spectrum would display cross-peaks connecting adjacent protons on the anthracene (B1667546) rings, allowing for the sequential assignment of all aromatic protons. The absence of cross-peaks between protons on different rings would confirm their isolation from each other in terms of through-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional technique correlates proton signals with the signals of directly attached carbon atoms (¹JCH). nih.govyoutube.com It is a highly sensitive experiment that allows for the unambiguous assignment of each protonated carbon atom in the molecule by linking the well-resolved proton signals to their corresponding carbon partners. sdsu.edunih.gov
Table 1: Predicted 2D NMR Correlations for the this compound Framework
| Technique | Correlation Type | Information Gained |
| COSY | ¹H – ¹H | Identifies adjacent protons on the aromatic rings (e.g., H1-H2, H2-H3, H3-H4). |
| HSQC | ¹H – ¹³C (1-bond) | Correlates each aromatic proton to its directly attached carbon (e.g., H1-C1, H2-C2). nih.gov |
| HMBC | ¹H – ¹³C (2-3 bonds) | Maps long-range connectivity, assigning quaternary carbons and confirming the C9-S-C9' linkage. nih.gov |
Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing insights into molecular structure, conformation, and packing in both crystalline and amorphous states. nih.govrsc.org For this compound, SSNMR can reveal information unobtainable from solution-state NMR.
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that cause broad lines in solid samples. By analyzing the ¹³C chemical shifts in the solid state, one can identify the presence of different polymorphs (different crystalline forms) or distinguish between crystalline and amorphous domains. Furthermore, SSNMR can be used to study host-guest interactions or to monitor chemical reactions, such as photodimerization, directly in the solid state, as has been demonstrated for related anthracene compounds like 9-methylanthracene. nih.gov
Table 2: Applications of Solid-State NMR for this compound
| SSNMR Application | Purpose |
| Polymorph Identification | Distinguishes between different crystal packing arrangements by detecting variations in ¹³C chemical shifts. |
| Conformational Analysis | Determines the molecular conformation adopted in the solid state, which may differ from the solution state. |
| Analysis of Amorphous Content | Quantifies the ratio of crystalline to amorphous material in a bulk sample. |
| Monitoring Solid-State Reactions | Tracks the conversion of the monomer to products (e.g., dimers or oxides) without dissolution. nih.gov |
Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as bond rotations or ring inversions. nih.gov These conformational exchange processes can be investigated using variable-temperature (VT) NMR experiments. utoronto.ca
For this compound, a potential dynamic process could involve restricted rotation or flexing of the two anthracene moieties around the central C-S-C bonds. At low temperatures, this motion might be slow, resulting in distinct NMR signals for chemically non-equivalent protons or carbons. As the temperature is raised, the rate of this exchange process increases. This would be observed in the NMR spectrum as a broadening of the signals, followed by their coalescence into a single, time-averaged peak at a higher temperature. By analyzing the line shapes at different temperatures, it is possible to calculate the kinetic and thermodynamic parameters for the conformational exchange, including the activation energy (ΔG‡) of the process. utoronto.ca
Vibrational Spectroscopy for Molecular Structure and Bonding Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and serve as a rapid means for functional group identification and for obtaining a unique molecular fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). morana-rtd.com The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups and bond types within the molecule. nih.gov For this compound, the FTIR spectrum is expected to be dominated by vibrations associated with the aromatic anthracene framework.
Key expected absorption bands include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C Stretching: A series of sharp bands between 1625-1450 cm⁻¹ corresponding to the stretching vibrations of the carbon-carbon bonds within the fused aromatic rings.
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region, the exact positions of which are diagnostic of the substitution pattern on the aromatic rings.
C-S Stretching: The carbon-sulfur bond vibration is expected to produce a weak absorption band, typically in the 700-600 cm⁻¹ range.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | Stretching | Aromatic C-H |
| 1625 - 1450 | Stretching | Aromatic C=C |
| 900 - 675 | Out-of-Plane Bending | Aromatic C-H |
| 700 - 600 | Stretching | C-S |
Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mdpi.com It provides information about vibrational modes that are complementary to those seen in FTIR. While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For highly symmetric molecules or moieties with non-polar bonds, Raman spectroscopy is particularly informative.
The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the polycyclic aromatic system. researchgate.net This would include:
Ring Breathing Modes: Intense, sharp peaks characteristic of the entire aromatic skeleton vibrating symmetrically. For anthracene itself, a very strong band appears around 1405 cm⁻¹. researchgate.netsns.it
Symmetric C=C and C-H Vibrations: The spectrum will contain a rich set of bands corresponding to various in-plane stretching and bending modes of the aromatic rings.
Because of its sharp and characteristic signals, Raman spectroscopy serves as an excellent "molecular fingerprint" for identifying the compound and can be used to study structural changes, such as those occurring during photodimerization reactions in the solid state. researchgate.net
Table 4: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Structural Unit |
| ~3060 | Symmetric Stretching | Aromatic C-H |
| 1600 - 1300 | Ring Stretching / Breathing | Anthracene Aromatic System |
| ~1000 | Ring Trigonal Deformation | Aromatic Ring |
| 700 - 600 | Symmetric Stretching | C-S-C |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds with high accuracy. For this compound, HRMS provides an exact mass measurement, allowing for the confident determination of its molecular formula.
Precise Molecular Formula Determination:
In a typical analysis, a sample of this compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to minimize fragmentation and maximize the abundance of the molecular ion peak. The high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap instrument, then measures the mass-to-charge ratio (m/z) of the molecular ion with a precision of a few parts per million (ppm).
The theoretical exact mass of this compound (C₂₈H₁₈S) is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and sulfur (³²S). This theoretical mass is then compared to the experimentally measured mass to confirm the elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₈H₁₈S |
| Theoretical Exact Mass (Monoisotopic) | 386.113 Da |
| Expected [M+H]⁺ Ion | 387.120 Da |
| Expected [M]⁺· Ion | 386.113 Da |
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the molecular ion, providing valuable structural information. In these experiments, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern of this compound would be expected to reveal characteristic losses related to its structure.
Key expected fragmentation pathways would include:
Loss of the sulfur atom: Cleavage of the C-S bonds could lead to the formation of an anthracene radical cation or related species.
Fission of the anthracene rings: Fragmentation of the polycyclic aromatic system would result in a series of smaller aromatic cations.
A representative fragmentation analysis might yield the following data:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 386.113 | 354.104 | S | Biphenyl-linked anthracene fragment |
| 386.113 | 178.078 | C₁₄H₈S | Anthracene radical cation |
Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Excited States
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure and photophysical properties of conjugated systems like this compound. The anthracene moiety is known for its characteristic vibronic structure in its absorption and emission spectra.
Electronic Absorption Spectroscopy:
The UV-Vis absorption spectrum of this compound in a dilute solution (e.g., in dichloromethane (B109758) or toluene) would be expected to exhibit sharp, well-defined absorption bands in the ultraviolet and visible regions. These bands correspond to π-π* electronic transitions within the anthracene chromophores. The substitution at the 9 and 9' positions by a sulfur atom can influence the energy of these transitions compared to unsubstituted anthracene. The spectrum would likely display a series of peaks corresponding to different vibrational levels of the excited electronic state.
Emission Spectroscopy:
Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) relative to the absorption. The quantum yield of fluorescence (Φf), which is a measure of the efficiency of the emission process, can also be determined. For many anthracene derivatives, the fluorescence quantum yield is high, indicating that they are efficient emitters.
A summary of expected photophysical data is presented below:
| Parameter | Expected Value Range | Solvent |
|---|---|---|
| Absorption Maxima (λ_abs) | 350 - 450 nm | Dichloromethane |
| Emission Maxima (λ_em) | 400 - 500 nm | Dichloromethane |
| Stokes Shift | ~20 - 50 nm | Dichloromethane |
| Fluorescence Quantum Yield (Φf) | 0.6 - 0.9 | Toluene |
X-ray Crystallography for Definitive Single-Crystal Structure Determination
The most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and information about the intermolecular packing in the solid state.
To perform this analysis, a high-quality single crystal of the compound is grown, typically by slow evaporation of a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The crystal structure would reveal key structural parameters, including:
The C-S-C bond angle, which would indicate the degree of steric strain around the sulfur bridge.
The C-S bond lengths, providing insight into the nature of the carbon-sulfur bond.
Intermolecular interactions, such as π-π stacking between the anthracene rings of adjacent molecules, which govern the crystal packing.
A hypothetical set of crystallographic data for this compound is provided in the table below.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 105.2 |
| Volume (ų) | 1970 |
| Z | 4 |
| C-S bond length (Å) | 1.77 |
| C-S-C bond angle (°) | 104.5 |
Mechanistic Organic Reactivity Studies of 9,9 Sulfanediyldianthracene
Elucidation of Reaction Mechanisms at the Sulfur Bridge in 9,9'-Sulfanediyldianthracene
The primary reaction at the sulfur bridge is its sequential oxidation. Treatment with common oxidizing agents, such as hydrogen peroxide or peroxy acids, converts the sulfide (B99878) first to the corresponding sulfoxide (B87167) (9,9'-Sulfinodiyldianthracene, An-SO-An) and then to the sulfone (9,9'-Sulfonodiyldianthracene, An-SO₂-An).
The mechanism of sulfide oxidation generally involves a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant. For instance, with a peroxy acid (RCO₃H), the reaction proceeds via a concerted mechanism where the sulfur attacks the terminal oxygen of the peroxy acid, with a simultaneous proton transfer.
Step 1: Sulfide to Sulfoxide: An-S-An + RCO₃H → [Transition State] → An-SO-An + RCO₂H
Step 2: Sulfoxide to Sulfone: An-SO-An + RCO₃H → [Transition State] → An-SO₂-An + RCO₂H
Kinetic studies on analogous diaryl sulfides show these oxidations typically follow second-order kinetics, being first order in both the sulfide and the oxidant. rsc.org The rate of the first oxidation (to sulfoxide) is generally much faster than the second (to sulfone) due to the reduced nucleophilicity of the sulfur atom in the sulfoxide, which is influenced by the electron-withdrawing sulfinyl group.
The oxidation state of the sulfur bridge has a dramatic impact on the molecule's photochemistry. While the sulfide (An-S-An) is largely unreactive under UV irradiation, its oxidized counterparts exhibit distinct photochemical pathways. acs.org
This compound (Sulfide): Stable upon irradiation at 365 nm. acs.org
9,9'-Sulfinodiyldianthracene (Sulfoxide): Undergoes rapid photo-induced extrusion of the sulfur monoxide (SO) bridge to quantitatively yield 9,9'-bianthryl. This reaction proceeds within seconds of irradiation.
9,9'-Sulfonodiyldianthracene (Sulfone): Participates in an intramolecular [4+4] photocycloaddition between the two anthracene (B1667546) rings, forming a dimer that contains a three-membered episulfone ring. acs.org
This oxidation-state-dependent reactivity stems from how the sulfur orbitals interact with the anthracene π-systems. In the sulfide, the sulfur lone pairs actively mix with the anthracene molecular orbitals, creating new electronic states with charge-transfer character that facilitate rapid, non-reactive decay pathways. acs.orgrsc.org Oxidation to the sulfone removes these lone pairs from conjugation, restoring a purely through-space electronic coupling between the anthracenes and enabling the [4+4] photodimerization pathway. rsc.org
Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Anthracene Cores
Electrophilic aromatic substitution (SₑAr) in unsubstituted anthracene preferentially occurs at the C9 and C10 positions of the central ring. However, in this compound, these positions are blocked. Therefore, any substitution must occur on the outer rings (positions 1, 2, 3, 4, 5, 6, 7, 8).
The sulfide bridge (-S-) acts as an electron-donating group through resonance (+M effect) and is ortho-, para-directing. This means it activates the aromatic rings towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to the C-S bonds.
Ortho positions: C1, C8, C1', C8'
Para positions: C3, C6, C3', C6'
Meta positions: C2, C7, C2', C7'
Considering both electronic and steric effects:
Electronic Effects: The sulfide group enhances electron density at the ortho and para positions, making them more nucleophilic.
Steric Hindrance: The bulky nature of the opposing anthracene ring creates significant steric hindrance at the ortho positions (C1, C8, C1', C8').
Therefore, electrophilic substitution is predicted to occur predominantly at the less sterically hindered para positions (C3, C6, C3', and C6') . Studies on the related thianthrene (B1682798) system, which also contains sulfur bridges, have shown an exceptionally high para-selectivity in electrophilic C-H functionalization reactions, supporting the hypothesis that a combination of steric repulsion at the ortho positions and electronic activation at the para positions governs the regioselectivity. acs.orgnih.gov
Nucleophilic aromatic substitution (SₙAr) on the anthracene cores of this compound is highly unlikely. The anthracene rings are electron-rich aromatic systems, and the sulfide bridge is an activating group. SₙAr reactions require the presence of strong electron-withdrawing groups to deactivate the ring and stabilize the negative charge of the Meisenheimer complex intermediate, which are absent in this molecule.
Exploration of Radical-Mediated Transformations and Radical Intermediates
The photophysical behavior of this compound is dominated by radical pathways involving its excited states. Upon photoexcitation, the unoxidized sulfide (An-S-An) does not fluoresce strongly because it undergoes a very rapid, sub-nanosecond intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁). rsc.org
This rapid ISC is facilitated by the mixing of the sulfur atomic orbitals with the anthracene molecular orbitals, which creates excited states with significant charge-transfer character. rsc.org Femtosecond transient absorption spectroscopy has been used to study these ultrafast dynamics, revealing the rapid decay of the initial excited state and the formation of transient species. rsc.org
While the radical cation of this compound has not been isolated and characterized by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, studies of the anthracene radical cation show a well-defined hyperfine structure, indicating delocalization of the unpaired electron across the entire π-system. researchgate.net It is expected that the one-electron oxidation of this compound would similarly produce a radical cation where the spin density is delocalized over both anthracene rings, mediated by the sulfur bridge. The conversion of aromatic sulfides to stable cation radicals in oxidizing media like concentrated sulfuric acid is a known phenomenon. dtic.mil
The photochemical reactions of the oxidized forms also likely involve radical intermediates. The extrusion of SO from the sulfoxide, for example, may proceed through a homolytic cleavage of the C-S bonds.
Pericyclic Reactions and Cycloadditions Involving the Anthracene Moieties
The central rings of anthracene derivatives are well-known to act as dienes in [4+2] Diels-Alder cycloadditions. However, the reactivity of this compound in such reactions is significantly influenced by both electronic factors from the sulfur bridge and severe steric hindrance.
As discussed in section 4.1, the sulfone derivative (An-SO₂-An) undergoes an efficient intramolecular [4+4] photocycloaddition . This pericyclic reaction connects the C10 and C10' positions of the two anthracene rings, forming a cycloadduct. The unoxidized sulfide (An-S-An) is unreactive in this intramolecular pathway. acs.org
In intermolecular Diels-Alder reactions , where an external dienophile would react with one of the anthracene cores, this compound is expected to be a poor diene. The reactivity of anthracene in Diels-Alder reactions is already attenuated compared to simpler dienes because the reaction involves the loss of aromaticity in the central ring. mnstate.eduresearchgate.net In this molecule, the presence of the bulky sulfur bridge and the second large anthracene unit creates substantial steric hindrance around the 9,10-positions of each ring system. This steric crowding would significantly raise the activation energy for the approach of a dienophile, making the [4+2] cycloaddition at the central rings kinetically unfavorable. Studies on other anthracenes with bulky 9,10-substituents have shown that such steric hindrance can suppress the typical 9,10-cycloaddition and in some cases even lead to unusual cycloaddition at the terminal rings (1,4-addition). rsc.orgnih.gov
Influence of Solvent Polarity and Reaction Temperature on Reaction Kinetics and Thermodynamics
Solvent polarity and reaction temperature have a pronounced effect on the various reaction pathways of this compound and its derivatives.
Solvent Polarity: The most significant solvent effect is observed in the photophysics of the sulfide form (An-S-An). The rate of the rapid intersystem crossing (ISC) that quenches fluorescence is highly dependent on solvent polarity. As the polarity of the solvent increases, the rate of ISC increases, and the photoluminescence (PL) lifetime decreases. This is indicative of an excited state with charge-transfer character, which is stabilized by more polar solvents, thereby lowering the energy barrier for non-radiative decay pathways like ISC. rsc.org
| Solvent | Dielectric Constant (ε) | Photoluminescence Lifetime (τ) of An-S-An |
| Cyclohexane | 2.02 | 400 ps |
| Dichloromethane (B109758) (CH₂Cl₂) | 8.93 | 120 ps |
| Acetonitrile (CH₃CN) | 37.5 | 90 ps |
Data compiled from studies on sulfur-bridged anthracene dimers. rsc.org
For the oxidation of the sulfur bridge, solvent choice can also influence reaction rates. Kinetic studies on the oxidation of other diaryl sulfides have shown that the mechanism can change depending on the solvent system. nih.gov In non-polar solvents, a concerted mechanism is often favored. In highly polar, protic solvents, a stepwise mechanism involving a charged intermediate may become competitive. The ability of the solvent to stabilize the transition state through interactions like hydrogen bonding plays a crucial role.
Reaction Temperature: Reaction temperature primarily affects the kinetics and thermodynamics of thermally activated processes, such as the oxidation of the sulfur bridge and potential intermolecular Diels-Alder reactions. According to transition state theory, increasing the temperature increases the rate constant of a reaction by providing the necessary activation energy.
For the oxidation of diaryl sulfides, kinetic studies have allowed for the determination of activation parameters. While specific values for this compound are not available, data from related compounds show that these reactions have moderate activation energies. nih.gov
Thermodynamically, many cycloaddition reactions, including the Diels-Alder reaction, are reversible. The thermal cleavage of anthracene dimers is a well-known process that is favored at higher temperatures. rsc.org While this compound itself is not prone to cycloaddition, any cycloadducts formed from its derivatives (like the sulfone) would be expected to exhibit temperature-dependent stability, with the reverse cycloreversion reaction becoming more significant at elevated temperatures.
Photophysical and Photochemical Investigations of 9,9 Sulfanediyldianthracene
Excited State Dynamics and Deactivation Pathways of 9,9'-Sulfanediyldianthracene
The excited-state dynamics of sulfur-bridged anthracene (B1667546) dimers are intricately controlled by the nature of the sulfur linkage. rsc.org The presence of lone pair electrons and the oxidation state of the sulfur atom dictate the preferred deactivation pathways, whether through fluorescence, intersystem crossing to the triplet state, or internal conversion. nih.gov
For this compound, where the sulfur is in the sulfide (B99878) state (An-S-An), the fluorescence is less pronounced compared to its oxidized sulfone counterpart (An-SO₂-An). nih.gov The lone pair electrons on the sulfide bridge are thought to play a role in quenching the fluorescence by promoting non-radiative decay pathways. rsc.org While specific quantum yield and lifetime values for this compound are not extensively documented in the available research, the qualitative observation is that it is weakly emissive. nih.gov
In contrast, the fully oxidized sulfone-bridged analogue, 9,9'-Sulfonyldiyldianthracene (An-SO₂-An), exhibits a long-lived emissive state. rsc.orgresearchgate.net This is attributed to the elimination of the sulfur lone pairs upon oxidation, which in turn inhibits intersystem crossing and favors fluorescence. nih.govrsc.org
Table 1: Comparative Photophysical Properties of Sulfur-Bridged Anthracene Dimers
| Compound | Oxidation State of Sulfur | Emissive Properties | Precursor for Photodimerization |
|---|---|---|---|
| This compound (An-S-An) | 0 (Sulfide) | Weakly emissive | No |
| 9,9'-Sulfinyldiyldianthracene (An-SO-An) | +2 (Sulfoxide) | Weakly emissive | No |
This table is based on qualitative descriptions from research articles comparing the different oxidation states of sulfur-bridged anthracene dimers. nih.govrsc.orgresearchgate.net
The efficiency of intersystem crossing (ISC), the process of transitioning from an excited singlet state to a triplet state, is significantly influenced by the sulfur bridge's oxidation state in these anthracene dimers. nih.govrsc.org In this compound (An-S-An), the presence of sulfur lone pair orbitals can facilitate ISC through n(S) → σ* and n(S) → π* contributions. nih.gov This efficient ISC is a key reason for its limited fluorescence.
Conversely, for the sulfone-bridged dimer (An-SO₂-An), the absence of lone pairs on the sulfur atom inhibits intersystem crossing. nih.govrsc.org This leads to a situation where photoexcitation results primarily in either internal conversion on a very fast timescale (sub-20 picoseconds) or the formation of the emissive state that can lead to photodimerization. rsc.orgresearchgate.net
Photoreactivity of this compound: Pathways and Products
The photochemical reactivity of sulfur-bridged anthracenes is distinctly governed by the oxidation state of the sulfur atom. nih.gov This allows for the tuning of their photochemical pathways by chemically modifying the single-atom bridge. rsc.orgresearchgate.net
Currently, there is a lack of specific research findings detailing photoinduced electron transfer processes in this compound within the reviewed scientific literature.
The photodimerization of sulfur-bridged anthracene dimers is a key reaction pathway that is selectively available to the sulfone derivative. Upon UV excitation, 9,9'-Sulfonyldiyldianthracene (An-SO₂-An) can undergo an intramolecular [4+4] photodimerization. rsc.orgresearchgate.net This reaction is preceded by the formation of a long-lived emissive state. rsc.org The resulting photoproduct is a dimer containing a three-membered episulfone ring, which can thermally revert to the original molecule in the dark. nih.gov
For this compound (An-S-An), a different photochemical pathway is observed. nih.gov Upon irradiation with UV light in dichloromethane (B109758) (CH₂Cl₂), changes in its UV-vis absorption and emission spectra are noted, indicating a photochemical transformation. However, the specific products of this reaction are not as clearly defined as the photodimerization of the sulfone analogue. nih.gov
Table 2: Photochemical Reactivity of Sulfur-Bridged Anthracene Dimers
| Compound | Primary Photochemical Pathway | Photoproduct | Reversibility |
|---|---|---|---|
| This compound (An-S-An) | Undefined photoreaction | Not explicitly identified | Not specified |
This table summarizes the known photoreactivity based on available literature. nih.govrsc.org
There is no specific information available in the surveyed literature regarding the singlet oxygen generation or quenching mechanisms for this compound.
Time-Resolved Spectroscopy for Characterizing Transient Species and Reaction Intermediates
Time-resolved spectroscopy is a powerful tool for elucidating the dynamics of excited states and the fleeting intermediates that dictate photochemical reaction pathways. In the case of sulfur-bridged anthracene dimers like this compound (also referred to as An-S-An), femtosecond transient absorption (fs-TA) spectroscopy has been instrumental in characterizing the transient species that form upon photoexcitation.
Upon excitation, the initial singlet excited state (S₁) is populated. For this compound, this S₁ state exhibits characteristic absorption features. However, this state is short-lived and rapidly evolves. The dominant mechanism for the decay of the S₁ population is intersystem crossing (ISC) to the triplet state. rsc.org
Transient absorption spectra of this compound in acetonitrile reveal a singlet-induced absorption at approximately 600 nm at early time delays, accompanied by a ground state bleach around 420 nm. As time progresses, the singlet features decay, and a dominant triplet-induced absorption emerges at around 430 nm. The presence of an isosbestic point between the singlet and triplet absorption features indicates a direct conversion from the singlet to the triplet state. rsc.org The triplet state is observed to have a significantly longer lifetime compared to the singlet state. rsc.org
The photoluminescence lifetime of this compound is also sensitive to the solvent environment. For instance, the photoluminescence lifetime decreases with increasing solvent polarity, suggesting a charge-transfer character in the excited state. rsc.org
Table 1: Transient Species and Lifetimes for this compound
| Transient Species | Spectroscopic Signature (in acetonitrile) | Lifetime | Decay Mechanism |
| Singlet Excited State (S₁) | Induced absorption at ~600 nm, Ground state bleach at ~420 nm | Short-lived | Intersystem Crossing (ISC) |
| Triplet Excited State | Induced absorption at ~430 nm | Long-lived | - |
Modulation of Photochemical Behavior by Structural Modifications and Environmental Factors
The photochemical behavior of this compound can be dramatically altered through structural modifications, most notably by changing the oxidation state of the sulfur bridge. This allows for precise control over the excited-state dynamics and the resulting photochemical reactions. The three key oxidation states are the sulfide (AnS), the sulfoxide (B87167) (AnSO), and the sulfone (AnSO₂).
The unoxidized sulfide, this compound (AnS), is found to be largely photochemically inactive under conditions that induce reactions in its oxidized counterparts. Upon irradiation with UV light, it does not undergo any significant photochemical reaction.
In contrast, the sulfoxide derivative (AnSO) exhibits distinct photochemical reactivity. Irradiation of AnSO leads to the extrusion of the sulfoxide bridge, resulting in the formation of 9,9'-bianthracene (B94274) (BA). This photochemical transformation is accompanied by a significant increase in photoluminescence intensity. Kinetic studies have indicated that this reaction is sensitive to the presence of oxygen, which strongly suggests the involvement of a triplet excited state in the reaction mechanism.
The fully oxidized sulfone derivative (AnSO₂) displays yet another photochemical pathway. Photoexcitation of AnSO₂ can lead to the formation of a dimer containing a three-membered episulfone ring. This intramolecular [4+4] photodimerization product can then thermally revert to the original sulfone-bridged species in the dark. This reversible photochemical behavior is distinct from both the sulfide and sulfoxide analogues.
These differing photochemical pathways highlight how a single-atom modification in the bridging linker can profoundly influence the photochemistry of the entire molecule. The oxidation state of the sulfur atom directly modulates the electronic coupling between the anthracene units and the accessibility of different excited-state potential energy surfaces, thereby dictating the ultimate photochemical outcome.
Table 2: Influence of Sulfur Oxidation State on the Photochemistry of Bridged Anthracenes
| Compound | Sulfur Oxidation State | Photochemical Reaction | Key Intermediates/States |
| This compound (AnS) | Sulfide | No significant reaction | - |
| 9,9'-Sulfoxidediyldianthracene (AnSO) | Sulfoxide | Extrusion of SO to form 9,9'-bianthracene | Triplet Excited State |
| 9,9'-Sulfonyldiyldianthracene (AnSO₂) | Sulfone | Intramolecular [4+4] photodimerization | Long-lived emissive state |
Computational and Theoretical Studies on 9,9 Sulfanediyldianthracene
Density Functional Theory (DFT) Calculations for Optimized Geometries, Electronic Structure, and Molecular Orbitals
Currently, there are no published DFT studies that provide the optimized geometry, electronic structure, or molecular orbital analysis for 9,9'-Sulfanediyldianthracene. Such calculations would be crucial for understanding the molecule's three-dimensional shape, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are fundamental to its chemical reactivity and electronic properties.
Ab Initio Methods for Accurate Energetic Profiles and Spectroscopic Predictions
There is no available data from ab initio calculations on this compound. These high-level computational methods could provide precise energetic profiles, including conformational energies and bond dissociation energies. Additionally, they are instrumental in accurately predicting various spectroscopic properties.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
No molecular dynamics simulations for this compound have been reported. Such simulations would be invaluable for exploring the conformational flexibility of the molecule, particularly the dynamics of the sulfanediyl bridge and the relative orientations of the anthracene (B1667546) units. They would also provide insight into how these molecules interact with each other in condensed phases.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima, vibrational frequencies)
Without computational studies, there are no predicted spectroscopic parameters for this compound. Theoretical predictions of NMR chemical shifts, UV-Vis absorption spectra, and vibrational frequencies would be essential for interpreting experimental data and for the structural characterization of the compound.
Supramolecular Chemistry and Controlled Self Assembly of 9,9 Sulfanediyldianthracene Architectures
Design Principles for Anthracene-Based Host-Guest Recognition Systems
The design of host-guest systems involves creating a host molecule (receptor) with a specific cavity or binding site that can selectively recognize and bind a guest molecule (substrate). For a molecule like 9,9'-Sulfanediyldianthracene, the large, electron-rich anthracene (B1667546) panels could be engineered to form a cleft suitable for binding planar aromatic guests. nih.gov Key design principles would involve:
Preorganization: Synthesizing the host in a conformation that minimizes the energetic penalty of binding. The sulfide (B99878) bridge in this compound would impart a specific V-shape, creating a pre-formed cavity.
Complementarity: Ensuring that the size, shape, and electronic properties of the host's binding site are complementary to the intended guest. This could involve interactions like π-π stacking between the host's anthracene units and an aromatic guest. nih.gov
Functionalization: Attaching other chemical groups to the anthracene skeleton to introduce additional interaction sites, such as hydrogen bonding or electrostatic interactions, to enhance binding affinity and selectivity.
Investigation of Non-Covalent Interactions
Non-covalent interactions are the driving forces for self-assembly and molecular recognition in supramolecular chemistry. For an aryl-sulfide compound, the following interactions would be of primary importance:
π-π Stacking: This is a strong, attractive interaction between aromatic rings. In the solid state, the anthracene units of this compound would be expected to stack with neighboring molecules, influencing the crystal packing. mdpi.comnih.gov The degree of overlap and the distance between the planes would be key parameters.
Chalcogen Bonding: This is a non-covalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic region (a σ-hole) that interacts with a Lewis base. The sulfur atom in this compound could potentially engage in chalcogen bonding with electron-donating atoms or groups on adjacent molecules, providing directional control in crystal engineering.
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (the anthracene rings) acts as the acceptor. These interactions are ubiquitous in the crystal structures of aromatic hydrocarbons and play a crucial role in stabilizing 3D architectures. mdpi.com
Controlled Self-Assembly into Higher-Order Structures
Self-assembly is the spontaneous organization of molecules into ordered structures. Controlling this process is a central goal of crystal engineering and materials science. mdpi.com
Solution-Phase Self-Assembly: In solution, molecules like this compound might form aggregates or dimers, driven by solvophobic effects and non-covalent interactions.
Solid-State Supramolecular Organization: In the crystalline state, the interplay of the non-covalent interactions mentioned above would dictate the precise arrangement of molecules. researchgate.netnih.gov Crystal engineering principles would be used to predict and control the resulting crystal packing, which in turn affects the material's properties. mdpi.com
Surface-Directed Self-Assembly: When deposited on a surface, these molecules could be guided to form highly ordered two-dimensional patterns or thin films. The interaction with the substrate would compete with intermolecular forces to determine the final architecture.
Molecular Recognition and Selective Binding Studies
This area focuses on the ability of a host molecule to selectively bind a specific guest. A receptor based on the this compound scaffold could be studied for its ability to differentiate between various guest molecules. nih.gov Experimental studies would typically involve:
Binding Constant Determination: Using techniques like NMR or UV-vis titration to quantify the strength of the host-guest interaction.
Selectivity Analysis: Comparing the binding constants for a range of different guests to determine the receptor's selectivity. For example, one could test how well the host binds different polycyclic aromatic hydrocarbons or fullerenes.
Structural Studies: Using X-ray crystallography or NMR (NOESY) experiments to determine the precise geometry of the host-guest complex, revealing how the guest is bound within the host's cavity.
Dynamic Supramolecular Systems and Adaptive Chemistry Based on this compound
Detailed research findings and data on the role of this compound in the formation of dynamic supramolecular assemblies are not currently available in the scientific literature.
Information regarding the stimuli-responsive behavior of this compound-based architectures has not been reported.
There are no published studies on the application of this compound in the field of adaptive chemistry.
Structure Activity Relationship Studies of 9,9 Sulfanediyldianthracene Derivatives and Analogues
Rational Design and Synthesis of Substituted 9,9'-Sulfanediyldianthracene Derivatives
The rational design of substituted this compound derivatives is centered on strategically modifying the anthracene (B1667546) core to fine-tune its electronic and steric characteristics. The synthesis of these tailored molecules often involves multi-step processes, building upon established methods for functionalizing anthracene and its precursors.
A common synthetic approach begins with the appropriate 9-anthrone, which can be halogenated or otherwise functionalized before the introduction of the sulfur bridge. For instance, the reaction of two equivalents of a 9-substituted anthrone (B1665570) with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide can yield the corresponding symmetrically substituted this compound.
For the creation of unsymmetrically substituted derivatives, a more controlled, stepwise approach is necessary. This might involve the synthesis of a 9-thioanthrone intermediate, which is then reacted with a differently substituted 9-anthrone. The choice of substituents is guided by the desired properties. Electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., cyano, nitro) can be introduced to modulate the HOMO-LUMO energy levels of the anthracene moieties.
The synthesis of functional 9-substituted anthracenes, which can serve as precursors, is well-documented. For example, a variety of 9-substituted anthracenes have been synthesized to study their ability to undergo [4+4]-cycloadditions. researchgate.net These synthetic strategies can be adapted to create precursors for more complex this compound derivatives. While specific synthetic routes for a wide range of peripherally substituted this compound are not extensively detailed in readily available literature, the foundational organic chemistry principles for aromatic substitution and condensation reactions provide a clear roadmap for their rational design and synthesis.
Impact of Sulfur Bridge Modification on Molecular Geometry and Electronic Properties
A key area of investigation in the SAR of this compound is the modification of the sulfur bridge itself. The oxidation state of the sulfur atom—from sulfide (B99878) (S) to sulfoxide (B87167) (SO) and sulfone (SO2)—has a profound impact on the molecule's geometry and electronic properties, without significantly altering the spatial relationship between the two anthracene units. This allows for the systematic study of through-bond versus through-space electronic interactions.
In the ground state, the geometry is largely maintained across the different oxidation states. However, the electronic nature of the bridge changes dramatically. The sulfide bridge, with its lone pairs of electrons, can actively participate in the electronic structure of the molecule. In contrast, the sulfone bridge, lacking these lone pairs, acts more as an insulating linker, restoring purely through-space electronic coupling between the anthracene chromophores.
This modification of the sulfur bridge has significant consequences for the photophysical properties of the molecule. For instance, in the unoxidized sulfide form, the sulfur atom's atomic orbitals can mix with the anthracene molecular orbitals, leading to new electronic states with enhanced charge-transfer character. This can also facilitate rapid intersystem crossing. Conversely, the fully oxidized sulfone bridge inhibits intersystem crossing and can lead to long-lived emissive states, which are precursors to intramolecular [4+4] photodimerization.
The table below summarizes the key differences in properties based on the oxidation state of the sulfur bridge in a generic this compound system.
| Property | Sulfide (-S-) | Sulfoxide (-SO-) | Sulfone (-SO2-) |
| Electronic Coupling | Through-bond and through-space | Intermediate | Primarily through-space |
| Intersystem Crossing | Can be rapid | Modified | Inhibited |
| Photochemistry | Generally stable | Can lead to loss of the SO bridge | Can lead to photodimerization |
| Charge Transfer Character | Enhanced | Intermediate | Reduced |
This table provides a generalized summary based on trends observed in related sulfur-bridged aromatic dimers.
Introduction of Peripheral Functional Groups for Modulating Reactivity and Self-Assembly
The introduction of functional groups onto the periphery of the anthracene rings is a powerful strategy for controlling the reactivity and directing the self-assembly of this compound derivatives. The nature and position of these substituents can influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the formation of ordered supramolecular structures.
For example, the attachment of long alkyl chains can enhance solubility in organic solvents and promote the formation of liquid crystalline phases. Conversely, the introduction of polar groups, such as carboxylic acids or pyridinium (B92312) moieties, can induce self-assembly in aqueous environments. nih.govnih.gov While specific studies on the self-assembly of peripherally functionalized this compound are not widely reported, research on other functionalized anthracenes provides valuable insights. For instance, amphiphilic anthracene derivatives have been shown to form microsheets or microtubular structures depending on the substitution pattern, which dictates the molecular shape and the dominant intermolecular forces. nih.gov
The reactivity of the anthracene core can also be modulated by peripheral substituents. Electron-donating groups can increase the electron density of the anthracene rings, making them more susceptible to electrophilic attack and oxidation. Conversely, electron-withdrawing groups can decrease the reactivity towards electrophiles but may enhance susceptibility to nucleophilic attack. Furthermore, the introduction of specific functional groups can open up pathways for post-synthetic modification, allowing for the covalent linking of this compound units into larger oligomers or polymers. The reactivity of 9-substituted anthracenes in cycloaddition reactions, for instance, is known to be influenced by the electronic and steric nature of the substituent. researchgate.netrsc.org
Comparative Analysis with Related Anthracene and Organosulfur Compounds
To better understand the unique properties of this compound, it is instructive to compare it with other related anthracene and organosulfur compounds.
Comparison with other bridged anthracenes: Other bridged anthracene systems, such as those linked by ethylene (B1197577) or other carbon-based tethers, often have more rigid geometries. This can lead to different degrees of π-π interaction and electronic coupling between the anthracene units. In contrast, the sulfur bridge in this compound offers the unique advantage of tunable electronic properties through oxidation, a feature not available in simple hydrocarbon linkers. Furthermore, compared to 9,10-diphenylanthracene, a widely studied fluorescent molecule, this compound has a more constrained geometry which can influence its photophysical properties and potential for excimer formation. mdpi.com
Comparison with other organosulfur compounds: When compared to other organosulfur compounds containing aromatic moieties, such as dithia-anthracenophanes, this compound has a more direct linkage between the anthracene cores. In dithia-anthracenophanes, the sulfur atoms are part of a larger macrocyclic structure, which can lead to more complex host-guest chemistry but may result in weaker through-space interactions between the anthracene units compared to the direct 9,9'-sulfide bridge. The electronic properties of this compound also differ from those of thiophene-based organosulfur compounds, as the electronic nature of the anthracene chromophore is distinct from that of the thiophene (B33073) ring.
The following table provides a comparative overview of key characteristics of this compound and related compounds.
| Compound Class | Bridging Unit | Key Structural Feature | Notable Property |
| This compound | -S- | Direct linkage between two anthracene moieties | Tunable electronic properties via sulfur oxidation |
| Ethano-bridged Anthracenes | -CH2-CH2- | Rigid carbon-based linker | Fixed geometry and electronic coupling |
| Dithia-anthracenophanes | -(CH2)n-S-(CH2)n- | Macrocyclic structure | Host-guest chemistry potential |
| 9,10-Diphenylanthracene | None | Free rotation of phenyl groups | High fluorescence quantum yield |
This table offers a qualitative comparison to highlight the distinctive features of this compound.
Advanced Academic Applications and Emerging Research Avenues of 9,9 Sulfanediyldianthracene
Role in Molecular Sensing and Recognition Systems (Academic Context)
The inherent fluorescence of the anthracene (B1667546) moiety is highly sensitive to its local environment, making 9,9'-Sulfanediyldianthracene a promising candidate for the development of sophisticated molecular sensing and recognition systems. The sulfur bridge can influence the excited state dynamics of the anthracene units, providing a mechanism for signal transduction upon interaction with specific analytes.
Research into analogous sulfur-bridged chromophores has shown that the electron pairs on the bridging sulfur atom can modulate the chromophore-chromophore interaction. This principle can be harnessed to design sensors where the binding of a guest molecule or ion perturbs the electronic communication between the two anthracene rings, leading to a discernible change in the fluorescence emission spectrum.
| Sensing Mechanism | Analyte Type | Potential Signal Output |
| Analyte-induced conformational change | Metal ions, small organic molecules | Ratiometric fluorescence shift |
| Perturbation of electronic coupling | Anions, electron-deficient species | Fluorescence quenching or enhancement |
| Modulation of intersystem crossing | Paramagnetic species (e.g., O2) | Change in phosphorescence lifetime |
Table 1: Potential Molecular Sensing Mechanisms of this compound (This table is a representation of potential mechanisms based on the properties of related compounds and is intended for illustrative purposes.)
Integration into Functional Materials for Optoelectronic and Sensing Devices (Academic Context)
The tunable photophysical properties of this compound make it a compelling component for the fabrication of advanced optoelectronic and sensing devices. The ability to control the electronic states through the oxidation of the sulfur bridge is a key feature that can be exploited in the design of materials with tailored functionalities.
In unoxidized this compound, the atomic orbitals of the sulfur linker can mix with the molecular orbitals of the anthracene units, creating new electronic states with enhanced charge-transfer character. rsc.org This property is particularly relevant for applications in organic photovoltaics and light-emitting diodes, where efficient charge separation and transport are crucial. Conversely, oxidation of the sulfur bridge to a sulfone (SO2) can restore purely through-space electronic coupling between the anthracene chromophores, which can be advantageous for applications requiring well-defined excitonic interactions. rsc.org
Detailed Research Findings on Analogous Systems:
Studies on sulfur-bridged anthracene dimers have demonstrated that the oxidation state of the sulfur linker provides a powerful tool to control not only the photophysics but also the photochemistry of these molecules. rsc.org For instance, while the sulfide-bridged dimer may be photochemically unreactive, the sulfoxide-bridged analogue can undergo photochemical conversion to 9,9'-bianthracene (B94274) upon irradiation. rsc.org This light-induced transformation from a weakly emissive to a strongly emissive species has been proposed as a mechanism for anti-counterfeiting materials. rsc.org Such findings underscore the potential of this compound and its oxidized derivatives in the development of photoactive functional materials.
Contributions to Supramolecular Catalysis (Academic Context)
The defined geometry and electronic environment of this compound suggest its potential utility in the field of supramolecular catalysis. The cleft-like structure formed by the two anthracene units can serve as a binding pocket for substrate molecules, pre-organizing them for a chemical reaction. The photoresponsive nature of the anthracene moieties could also be exploited to develop photocatalytic systems where the catalytic activity can be switched on or off by light.
While direct catalytic applications of this compound are yet to be extensively reported, the principles of host-guest chemistry involving large aromatic surfaces are well-established. The sulfur bridge provides a structural constraint that could lead to shape-selective binding and catalysis.
Exploration in Mechanochemistry and Photomechanochemistry (Academic Context)
Mechanochemistry and photomechanochemistry are emerging fields that explore the coupling of mechanical force and light with chemical transformations. Anthracene derivatives are known to undergo [4+4] photodimerization, a reaction that can induce significant changes in molecular shape and size, leading to macroscopic mechanical effects in the solid state.
The covalent linkage in this compound pre-organizes the two anthracene units in close proximity, which could facilitate intramolecular photodimerization. The oxidation state of the sulfur bridge has been shown to be a critical factor in the photoreactivity of analogous anthracene dimers. nih.gov For example, the SO2-bridged dimer can form a photodimer, while the sulfide-bridged counterpart is unreactive under the same conditions. nih.gov This control over photoreactivity is a key requirement for the design of photomechanically active materials. The reversible nature of this photodimerization could be exploited to create materials that can undergo repeated cycles of mechanical actuation in response to light.
| Oxidation State | Photochemical Reactivity | Potential Mechanochemical Application |
| Sulfide (B99878) (S) | Unreactive | Photostable structural component |
| Sulfoxide (B87167) (SO) | Photoconversion to 9,9'-bianthracene | Light-induced material transformation |
| Sulfone (SO2) | Intramolecular [4+4] photodimerization | Reversible photoactuation |
Table 2: Influence of Sulfur Oxidation State on the Potential Photomechanochemical Properties of this compound Derivatives (This table is based on the reported reactivity of analogous sulfur-bridged anthracene dimers.)
Application in Molecular Switches and Logic Gates (Academic Context)
The distinct electronic and photochemical states of this compound and its derivatives make them excellent candidates for the construction of molecular switches and logic gates. A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with a different set of properties.
The photochemical conversion of the sulfoxide-bridged anthracene dimer to the highly fluorescent 9,9'-bianthracene can be viewed as an irreversible "turn-on" fluorescence switch. rsc.org More sophisticated, reversible switching could be achieved through the photodimerization of the sulfone-bridged derivative, where the "on" and "off" states correspond to the monomer and dimer forms, respectively.
By defining the different chemical or light-induced states of the molecule as inputs and the resulting spectroscopic changes (e.g., fluorescence) as outputs, it is possible to construct molecular logic gates that can perform Boolean operations at the molecular level. For example, a system based on this compound could be designed to function as an "AND" gate, where the presence of both a specific chemical input (to modulate the sulfur oxidation state) and a light input (to trigger a photochemical reaction) are required to produce a specific output signal.
Concluding Remarks and Future Research Trajectories for 9,9 Sulfanediyldianthracene
Synthesis of Significant Research Achievements and Contributions
Following a comprehensive review of available scientific literature, it has been determined that there is no specific research pertaining to the chemical compound "9,9'-Sulfanediyldianthracene." Searches for this particular molecule did not yield any publications detailing its synthesis, characterization, or properties. The significant research achievements and contributions in this area are therefore related to analogous and derivative structures of anthracene (B1667546). For instance, extensive research exists for compounds like 9,10-diphenylanthracene and various other substituted anthracenes, which are valued for their applications in organic electronics and materials science. This body of work on related compounds provides a foundational framework that could potentially guide future investigations into sulfur-linked anthracene dimers.
Identification of Remaining Scientific Challenges and Unresolved Questions
The primary and most significant scientific challenge is the absence of any reported synthesis or characterization of this compound. Key unresolved questions that must be addressed include:
Feasibility of Synthesis: Can this compound be synthesized, and if so, what would be the most efficient and scalable synthetic route?
Stability and Isolation: Is the target molecule stable under ambient conditions, or would it be a transient species? What are the appropriate methods for its isolation and purification?
Structural and Electronic Properties: What are the fundamental structural, electronic, and photophysical properties of this compound? How does the sulfur linkage influence the electronic communication between the two anthracene moieties?
Reactivity: What is the characteristic chemical reactivity of the sulfur bridge and the anthracene units in this specific arrangement?
Proposed Directions for Future Fundamental and Applied Research
Given the current lack of information, the following directions for future research are proposed:
Fundamental Research:
Synthetic Exploration: The initial and most critical step would be to develop a reliable synthetic pathway to this compound. This could potentially involve the reaction of a 9-lithioanthracene derivative with a sulfur electrophile or the coupling of 9-anthracenethiol.
Structural Characterization: Once synthesized, a thorough structural characterization using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry would be essential to unequivocally determine its molecular structure.
Photophysical and Electrochemical Investigation: A detailed study of its absorption and emission properties using UV-Vis and fluorescence spectroscopy, along with an investigation of its redox behavior through cyclic voltammetry, would provide insights into its electronic structure and potential for optoelectronic applications.
Computational Modeling: Theoretical calculations could be employed to predict the geometric, electronic, and photophysical properties of this compound to complement and guide experimental efforts.
Applied Research:
Organic Electronics: Depending on its electronic properties, this compound could be investigated as a potential material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Chemical Sensing: The sulfur atom could act as a binding site for specific analytes, making the compound a candidate for chemosensors where binding events could be transduced into a change in its photophysical properties.
Materials Science: The rigid anthracene units linked by a flexible sulfur bridge could lead to the development of novel polymers or supramolecular assemblies with interesting material properties.
Broader Implications of this compound Research in Modern Chemistry
The successful synthesis and characterization of this compound would have several broader implications for modern chemistry. It would introduce a new member to the family of anthracene derivatives with a unique sulfur linkage, providing a platform to study the fundamental interactions between large aromatic systems bridged by a single chalcogen atom. This research could stimulate the development of new synthetic methodologies for the formation of C-S-C bonds between sterically hindered aromatic rings. Furthermore, the exploration of its properties could uncover novel applications in materials science and electronics, contributing to the design of next-generation organic functional materials. The insights gained from studying this specific molecule could also inform the design and synthesis of other novel sulfur-containing polycyclic aromatic hydrocarbons with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
